[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester
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Overview
Description
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd-C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and various oxidized derivatives.
Scientific Research Applications
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the Boc protecting group and is used in similar applications.
tert-Butyl carbamate: Contains the Boc group but lacks the benzyl moiety.
Carboxybenzyl (CBz) carbamate: Another protecting group used in organic synthesis, removed by catalytic hydrogenation.
Uniqueness
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is unique due to its combination of the benzyl and Boc groups, providing dual protection and versatility in synthetic applications.
Properties
CAS No. |
630125-51-8 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-9-15(10-12-17)13-21-18(23)25-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
AMMKFVUYUSWJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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